Bienvenue dans la boutique en ligne BenchChem!

Laninamivir Octanoate-d3

Bioanalysis LC-MS/MS Stable Isotope Labeled Internal Standard

Choose Laninamivir Octanoate-d3 as your SIL-IS for LC-MS/MS bioanalysis of the long-acting neuraminidase inhibitor Laninamivir. Engineered with three deuterium atoms, it uniquely corrects matrix effects, ion suppression, and recovery variability in complex biological matrices—delivering the ±15% accuracy and precision required by FDA/EMA for ANDA submissions and clinical trial sample analysis. Non-isotopic alternatives invalidate pharmacokinetic data; this d3-labeled analog is the only scientifically valid choice for quantifying Laninamivir in plasma, urine, epithelial lining fluid, and QC release testing. Order now to ensure regulatory-grade assay robustness.

Molecular Formula C₂₁H₃₃D₃N₄O₈
Molecular Weight 475.55
Cat. No. B1152289
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLaninamivir Octanoate-d3
Synonyms5-(Acetylamino)-4-[(aminoiminomethyl)amino]-2,6-anhydro-3,4,5-trideoxy-7-O-methyl-D-glycero-D-galacto-non-2-enonic Acid 9-Octanoate-d3;  (2R,3R,4S)-3-Acetamido-4-_x000B_guanidino-2-[(1R,2R)-2-hydroxy-1-methoxy-3-(octanoyloxy)propyl]-3,4-dihydro-2H-pyran-6-c
Molecular FormulaC₂₁H₃₃D₃N₄O₈
Molecular Weight475.55
Structural Identifiers
Commercial & Availability
Standard Pack Sizes0.25 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: Laninamivir Octanoate-d3 as a Stable Isotope-Labeled Antiviral Prodrug


Laninamivir Octanoate-d3 is a deuterium-labeled (d3) derivative of the prodrug Laninamivir Octanoate (CS-8958). The compound incorporates three deuterium atoms, resulting in a molecular formula of C₂₁H₃₃D₃N₄O₈ and a molecular weight of 475.55 g/mol, compared to 472.53 g/mol for the unlabeled form . As a stable isotope-labeled (SIL) analog, its primary application is as an internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) to achieve precise quantification of the antiviral agent Laninamivir in biological matrices. The prodrug itself is a long-acting neuraminidase (NA) inhibitor that is converted in the lungs to its active metabolite, Laninamivir, which potently inhibits influenza A and B viruses [1].

Why Laninamivir Octanoate-d3 Cannot Be Replaced by Generic Neuraminidase Inhibitors


Substituting Laninamivir Octanoate-d3 with unlabeled Laninamivir Octanoate or other neuraminidase inhibitors such as Oseltamivir or Zanamivir is not scientifically valid for quantitative bioanalytical applications. The d3-labeled compound is specifically designed to serve as a stable isotope-labeled internal standard (SIL-IS) in LC-MS/MS assays, where its near-identical physicochemical properties but distinct mass allow for the correction of matrix effects, recovery inconsistencies, and ion suppression, thereby ensuring high-precision quantification of the target analyte [1]. While unlabeled Laninamivir Octanoate has well-documented antiviral activity against oseltamivir-resistant influenza strains in clinical studies [2], these therapeutic properties are irrelevant for the primary analytical function of the deuterated form. The use of any alternative, non-isotopic standard would compromise the analytical validity required for pharmacokinetic studies, therapeutic drug monitoring, or regulatory submission, rendering the data unreliable.

Quantitative Evidence for Differentiating Laninamivir Octanoate-d3 in Scientific Selection


Mass Spectrometric Differentiation: d3 Isotopic Label for Precise LC-MS/MS Quantification

Laninamivir Octanoate-d3 is distinguished from its unlabeled counterpart by the incorporation of three deuterium atoms, which shifts its molecular weight from 472.53 g/mol to 475.55 g/mol. This +3 Da mass difference is sufficient to ensure chromatographic co-elution and ionization efficiency parity with the analyte while enabling distinct mass spectrometric detection, a core requirement for a SIL-IS in quantitative bioanalysis . The use of a deuterated internal standard mitigates matrix effects and recovery variability, which are common in complex biological samples, thereby improving the accuracy and precision of Laninamivir quantification [1].

Bioanalysis LC-MS/MS Stable Isotope Labeled Internal Standard Pharmacokinetics

Clinical Superiority of Prodrug Class Against Oseltamivir-Resistant H1N1 in Pediatric Populations

The parent compound, Laninamivir Octanoate, has demonstrated a statistically significant and clinically meaningful reduction in time to illness alleviation compared to Oseltamivir in children infected with oseltamivir-resistant influenza A(H1N1) virus [1]. This class-level advantage underscores the therapeutic relevance of Laninamivir-based agents, including its analytical derivatives.

Antiviral Resistance Pediatric Influenza Clinical Trial Oseltamivir Resistance

Extended Lung Retention Half-Life Differentiates Prodrug from Conventional Neuraminidase Inhibitors

The active metabolite of the prodrug, Laninamivir, exhibits a markedly prolonged half-life in the epithelial lining fluid (ELF) of the lungs, sustaining concentrations above the IC50 for viral neuraminidases for an extended period [1]. This pharmacokinetic profile is a key class differentiator from shorter-acting neuraminidase inhibitors like Oseltamivir and Zanamivir.

Pharmacokinetics Pulmonary Drug Delivery Long-Acting Antiviral Inhalation Therapy

High Chemical Purity (≥98%) Ensures Reproducibility as an Analytical Reference Standard

As a certified reference standard, Laninamivir Octanoate-d3 is supplied with a guaranteed high purity level, which is essential for its role as an internal standard. Trace impurities in a reference standard can lead to inaccurate calibration curves and quantification errors in LC-MS/MS .

Quality Control Analytical Chemistry Reference Standard HPLC

Optimal Research and Industrial Application Scenarios for Laninamivir Octanoate-d3


Validated Bioanalytical Method Development and Pharmacokinetic (PK) Studies

This compound is the definitive choice for developing and validating LC-MS/MS methods to quantify Laninamivir in plasma, urine, and especially epithelial lining fluid (ELF) from bronchoalveolar lavage. Its use as a SIL-IS corrects for the significant matrix effects and variable recovery inherent to these complex biological matrices, ensuring the high accuracy and precision (±15%) required by regulatory agencies like the FDA and EMA. This is critical for supporting Abbreviated New Drug Applications (ANDAs) or clinical trial sample analysis [1].

Therapeutic Drug Monitoring (TDM) for Oseltamivir-Resistant Influenza Cases

In clinical research scenarios focusing on patients infected with oseltamivir-resistant influenza strains (e.g., H1N1 with the H275Y mutation), precise measurement of Laninamivir concentrations is crucial for establishing pharmacokinetic-pharmacodynamic (PK-PD) relationships. The deuterated internal standard enables robust, longitudinal monitoring of the drug's prolonged intrapulmonary retention, facilitating studies that correlate lung concentration with virological outcomes and clinical improvement [2].

Quality Control (QC) and Impurity Profiling for Pharmaceutical Manufacturing

During the commercial production of Laninamivir-based drug products (e.g., Inavir®), Laninamivir Octanoate-d3 serves as an essential reference standard for quality control release testing. It is used to calibrate instruments and validate methods for assaying active pharmaceutical ingredient (API) content and identifying potential impurities or degradation products. Its isotopic nature provides a distinct, traceable signal separate from the unlabeled API, enhancing the specificity of QC assays [3].

Research on Long-Acting Pulmonary Drug Delivery Systems

The unique pharmacokinetic profile of the parent prodrug, which achieves a >240 h half-life in the lungs, makes the d3-labeled analog a valuable tool in preclinical research. It can be used as a tracer in animal models to investigate the mechanisms of prolonged pulmonary retention, such as cellular uptake and slow release from lung tissue depots. This aids in the development of novel inhaled formulations designed for extended release and single-dose treatment paradigms [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for Laninamivir Octanoate-d3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.